(Diethylamino)methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate
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Overview
Description
(DIETHYLAMINO)METHYL 4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE is a synthetic organic compound with the molecular formula C23H29ClN2O4 It is known for its complex structure, which includes a diethylamino group, a chlorophenoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (DIETHYLAMINO)METHYL 4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2-(2-chlorophenoxy)acetyl chloride to form an intermediate product. This intermediate is then reacted with diethylaminoethyl chloride under basic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(DIETHYLAMINO)METHYL 4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(DIETHYLAMINO)METHYL 4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (DIETHYLAMINO)METHYL 4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: Shares a similar structure but lacks the diethylamino group.
2-[(diethylamino)methyl]-4-(2-methylcyclohexyl)phenol hydrochloride: Contains a diethylamino group but differs in the rest of the structure.
Uniqueness
(DIETHYLAMINO)METHYL 4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H23ClN2O4 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
diethylaminomethyl 4-[[2-(2-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23ClN2O4/c1-3-23(4-2)14-27-20(25)15-9-11-16(12-10-15)22-19(24)13-26-18-8-6-5-7-17(18)21/h5-12H,3-4,13-14H2,1-2H3,(H,22,24) |
InChI Key |
RNJPCXGJUCMPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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